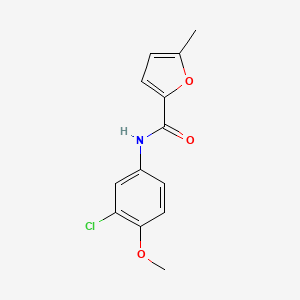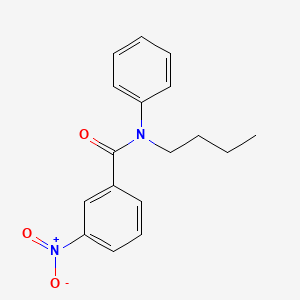![molecular formula C21H23N3O3 B4389649 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B4389649.png)
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from various phenyl/aryl/aralkyl/heterocyclic organic acids, converting these into corresponding esters, hydrazides, and finally to the desired oxadiazole derivatives through cyclization reactions. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors involves these steps, demonstrating the complexity and versatility of synthetic strategies for oxadiazole compounds (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The structural elucidation of such compounds typically relies on 1H-NMR, IR, and mass spectral data. These techniques confirm the successful synthesis and detailed molecular structure, providing insights into the compound's chemical environment and confirming the presence of the 1,3,4-oxadiazole ring within the molecule's framework (Aziz‐ur‐Rehman et al., 2016).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives participate in various chemical reactions, reflecting their reactivity and interaction potential. Their chemical properties, such as reaction with nucleophiles or electrophiles, are pivotal in further functionalization and application of these compounds. The specific reactions and properties would depend on the substituents around the oxadiazole core and the overall molecular context.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Crystallography studies, for instance, provide insight into the molecular and crystal structure, offering information on stability, packing, and potential intermolecular interactions (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties analysis involves understanding the reactivity, stability, and interaction of the 1,3,4-oxadiazole core with various chemical reagents. This analysis is crucial for predicting the behavior of these compounds in synthetic routes and potential applications. Studies on related compounds have shown a range of activities, including antimicrobial and enzyme inhibitory effects, indicating the chemical versatility of the oxadiazole derivatives (Gaonkar et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-26-18-8-5-4-7-17(18)21-23-20(27-24-21)10-6-9-19(25)22-16-13-11-15(2)12-14-16/h4-5,7-8,11-14H,3,6,9-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZURHHOJRLLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4389597.png)
![2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4389602.png)
![2-{[4-(benzyloxy)-2-chloro-5-ethoxybenzyl]amino}ethanol](/img/structure/B4389603.png)
![4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4389604.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B4389611.png)
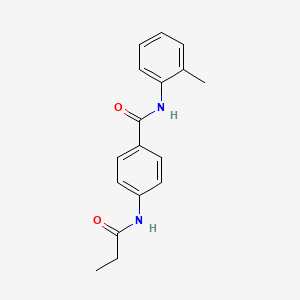
![2-[(2-furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4389624.png)
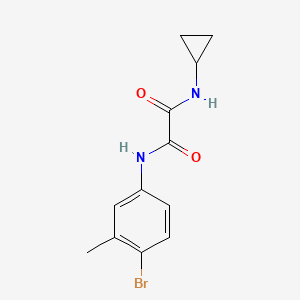
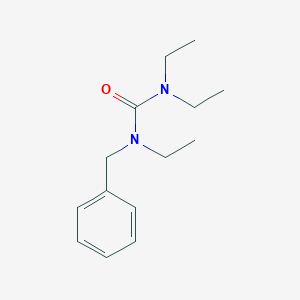

![2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4389664.png)
